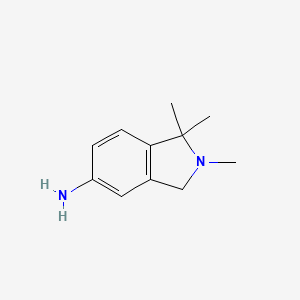
5-アミノ-1,1,2-トリメチルイソインドリン
説明
1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine is a heterocyclic compound that belongs to the isoindoline family Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
科学的研究の応用
医薬品合成
5-アミノ-1,1,2-トリメチルイソインドリンは、医薬品化学における汎用性の高い中間体です。 そのユニークな構造は、様々なN-イソインドリン-1,3-ジオン誘導体の合成を可能にし、それらは治療の可能性について探求されています 。イソインドリン環上のアミノ基は、様々な反応を起こして、新規薬物として潜在力を持つ化合物を作成することができます。
除草剤
5-アミノ-1,1,2-トリメチルイソインドリンの化学反応性は、新規除草剤の開発のための候補となっています。 研究者たちは、この化合物を除草剤製剤に組み込むことで、その特性を利用して雑草の成長を効果的に抑制することを目指しています 。
着色剤と染料
その構造的特徴により、5-アミノ-1,1,2-トリメチルイソインドリンは、着色剤と染料の合成に使用することができます。 安定な顔料を形成する能力は、繊維および印刷業界において重要です 。
ポリマー添加剤
この化合物は、ポリマー添加剤の製造においても重要です。 ポリマーへの組み込みにより、耐久性、耐熱性、および色安定性などの材料特性を向上させることができます 。
有機合成
有機合成では、5-アミノ-1,1,2-トリメチルイソインドリンは、複雑な有機分子の構築のためのビルディングブロックとして役立ちます。 その反応性により、様々な官能基を導入することができ、多様な有機化合物の合成に役立ちます 。
フォトクロミック材料
この化合物の構造は、フォトクロミック材料の開発に適しています。 これらの材料は、光にさらされると色が変化し、5-アミノ-1,1,2-トリメチルイソインドリンは、より効率的で耐久性のあるフォトクロミックシステムを創出するための鍵となる可能性があります 。
生物活性研究
研究者たちは、5-アミノ-1,1,2-トリメチルイソインドリンの誘導体の生物活性を調査しています。 これらの化合物の構造活性関係を理解することで、新規の生物学的薬剤を発見することができます 。
持続可能な合成アプローチ
化学合成の環境への影響は、ますます懸念されています。5-アミノ-1,1,2-トリメチルイソインドリンは、化学製造の環境フットプリントを削減することを目的とした、持続可能で環境に優しい合成方法の研究の先頭に立っています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2,3-trimethylbenzene with an appropriate amine under acidic or basic conditions can lead to the formation of the desired isoindoline derivative. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.
化学反応の分析
Types of Reactions:
生物活性
1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine (CAS Number: 1092794-94-9) is a heterocyclic compound belonging to the isoindoline family. Isoindolines are recognized for their diverse biological activities and potential applications in pharmaceuticals and organic materials. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 1,1,2-trimethyl-3H-isoindol-5-amine |
| InChI Key | QAWIGFGJXOCTRI-UHFFFAOYSA-N |
Research indicates that isoindoline derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Isoindolines have shown potential in inhibiting tumor growth through various mechanisms, including the modulation of cell cycle proteins and apoptosis pathways.
- Neuroprotective Effects : Some studies suggest that isoindoline derivatives may provide neuroprotective benefits by influencing neurotransmitter systems and reducing oxidative stress.
Antitumor Activity
A study published in Medicinal Chemistry highlighted the potential of isoindoline compounds in disrupting the interaction between p53 and its negative regulators MDM2/MDMX. This disruption is crucial for restoring the tumor-suppressive functions of p53 in cancer cells. The study emphasized the need for further exploration of isoindoline derivatives as dual inhibitors in cancer therapy .
Neuroprotective Effects
In a separate investigation, isoindoline derivatives were assessed for their neuroprotective properties against oxidative stress-induced neuronal damage. The findings indicated that these compounds could mitigate cell death in neuronal cultures exposed to harmful agents .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of isoindoline derivatives, including 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated significant growth inhibition compared to control groups, suggesting promising antitumor activity .
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of isoindoline derivatives in animal models of neurodegenerative diseases. The administration of these compounds resulted in improved cognitive function and reduced markers of neuroinflammation .
特性
IUPAC Name |
1,1,2-trimethyl-3H-isoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIGFGJXOCTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C)C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















